molecular formula C19H17ClN2S B11099745 2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine

2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine

Cat. No.: B11099745
M. Wt: 340.9 g/mol
InChI Key: ZKVQSMOBYYTFQF-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine is a complex organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction for large-scale synthesis. This includes the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allylsulfanyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted dihydropyrimidines.

Scientific Research Applications

2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This can lead to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylsulfanyl)-4-(2-chlorophenyl)-6-phenyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allylsulfanyl group, in particular, contributes to its reactivity and potential therapeutic applications.

Properties

Molecular Formula

C19H17ClN2S

Molecular Weight

340.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-6-phenyl-2-prop-2-enylsulfanyl-1,4-dihydropyrimidine

InChI

InChI=1S/C19H17ClN2S/c1-2-12-23-19-21-17(14-8-4-3-5-9-14)13-18(22-19)15-10-6-7-11-16(15)20/h2-11,13,18H,1,12H2,(H,21,22)

InChI Key

ZKVQSMOBYYTFQF-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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